molecular formula C15H25NOS B14338239 Pyridine, 4-[2-(octylsulfinyl)ethyl]- CAS No. 105163-65-3

Pyridine, 4-[2-(octylsulfinyl)ethyl]-

Cat. No.: B14338239
CAS No.: 105163-65-3
M. Wt: 267.4 g/mol
InChI Key: OKCJPEXNZFHTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-[2-(octylsulfinyl)ethyl]- is a sulfur-containing pyridine derivative characterized by an octylsulfinyl group (-SO-octyl) attached via an ethyl linker to the 4-position of the pyridine ring. The sulfinyl group introduces polarity and chirality, which may influence solubility, reactivity, and biological activity .

Properties

CAS No.

105163-65-3

Molecular Formula

C15H25NOS

Molecular Weight

267.4 g/mol

IUPAC Name

4-(2-octylsulfinylethyl)pyridine

InChI

InChI=1S/C15H25NOS/c1-2-3-4-5-6-7-13-18(17)14-10-15-8-11-16-12-9-15/h8-9,11-12H,2-7,10,13-14H2,1H3

InChI Key

OKCJPEXNZFHTSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves cycloaddition reactions, condensation reactions, or the use of catalysts. For Pyridine, 4-[2-(octylsulfinyl)ethyl]-, a common synthetic route might involve the reaction of pyridine with an appropriate sulfoxide and alkylating agent under controlled conditions. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes due to their efficiency and scalability. Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives, offering advantages such as easy separation from the reaction medium and high surface area for reactions .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[2-(octylsulfinyl)ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction yields a sulfide.

Scientific Research Applications

Pyridine, 4-[2-(octylsulfinyl)ethyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-[2-(octylsulfinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

(a) 4-(2-(Phenylthio)ethyl)pyridine

  • Structure : Features a phenylthio (-S-phenyl) group instead of octylsulfinyl.
  • Molecular Weight : 215.31 g/mol (vs. theoretical ~297.46 g/mol for the target compound).
  • Properties: Reduced hydrophobicity compared to the octylsulfinyl analog due to the shorter phenyl group. Sulfur's oxidation state (thioether vs.

(b) Pyridine, 2-(4-ethylphenyl)-5-octyl

  • Structure : Octyl chain at the 5-position and 4-ethylphenyl at the 2-position.
  • Molecular Weight : 295.47 g/mol.
  • Properties : Enhanced lipophilicity due to the octyl group, but lacks the sulfinyl moiety, reducing polarity. Melting point: 47.4°C (acetone) .

(c) Di-[2-(4-pyridyl)ethyl]sulfide

  • Structure : Symmetric sulfide linkage between two 4-pyridylethyl groups.
  • Molecular Weight : 244.36 g/mol.
  • Properties : Lower molecular weight and higher symmetry compared to the target compound. Used in coordination chemistry for metal complex synthesis .

Sulfur-Containing Pyridine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
4-[2-(octylsulfinyl)ethyl]pyridine -SO-octyl ~297.46 (theoretical) Potential chiral catalyst, drug design
4-(2-(Phenylthio)ethyl)pyridine -S-phenyl 215.31 Intermediate in organometallic synthesis
Di-[2-(4-pyridyl)ethyl]sulfide -S- (bridging two pyridines) 244.36 Ligand for Pt(II) complexes
4-[2-(Trichlorosilyl)ethyl]pyridine -SiCl₃ Surface modification agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.